Methyl 2-[(4-nitrophenyl)amino]acetate
Description
Methyl 2-[(4-nitrophenyl)amino]acetate (CAS: 763074-68-6) is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Structurally, it consists of a methyl ester backbone linked to a 4-nitrophenyl group via an amino bridge. This configuration confers unique electronic properties due to the electron-withdrawing nitro group, which enhances reactivity in nucleophilic substitution and coupling reactions. The compound is typically stored under dry conditions at 2–8°C to maintain stability . Its primary applications include use as a synthetic intermediate in pharmaceuticals and agrochemicals, though specific biological activities remain less documented compared to structurally related compounds.
Properties
IUPAC Name |
methyl 2-(4-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSBNVWZWUVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286658 | |
| Record name | N-(4-Nitrophenyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90544-88-0 | |
| Record name | N-(4-Nitrophenyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90544-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrophenyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-[(4-nitrophenyl)amino]acetate typically involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by a reaction with dimethylaminoacetic anhydride to yield the target compound . The reaction conditions generally include the use of a reducing agent such as sodium borohydride for the reduction step and an organic solvent like ethanol for the subsequent reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide solution.
Major Products Formed:
Reduction: Methyl 2-[(4-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and methanol.
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of Methyl 2-[(4-nitrophenyl)amino]acetate, emphasizing variations in substituents, molecular weight, and applications:
Key Observations:
- Substituent Position : The 4-nitro isomer (target compound) exhibits stronger electron-withdrawing effects compared to its 2-nitro counterpart (CAS: 389065-48-9), influencing reactivity in aromatic substitution .
- Functional Groups: The amino bridge in the target compound distinguishes it from simpler esters like Methyl 2-(4-nitrophenyl)acetate (CAS: 4033-88-9), enabling participation in hydrogen bonding and coordination chemistry .
Biological Activity
Methyl 2-[(4-nitrophenyl)amino]acetate, a compound characterized by its nitro and amino functional groups, has been the subject of various studies exploring its biological activities. This article provides an overview of its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀N₂O₄ and a molecular weight of approximately 198.19 g/mol. It appears as a yellow crystalline solid, exhibiting moderate solubility in water and higher solubility in organic solvents like ethanol and acetone. The presence of the nitro group is critical for its biological activity, allowing it to undergo reduction to form reactive intermediates that can interact with cellular components.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to form hydroxylamine or amine derivatives, which may have distinct biological effects.
- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways and potentially leading to therapeutic effects.
- Cellular Effects : Studies suggest that it may induce apoptosis in cancer cell lines by interacting with cellular signaling pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In studies involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve targeting specific oncogenic pathways, although further research is needed to fully elucidate its action .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It has shown potential in inhibiting cytokine production and reducing inflammation markers in vitro and in vivo models. This suggests a broader therapeutic application in conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds containing similar functional groups:
| Compound | Biological Activity |
|---|---|
| Methyl 2-amino-2-(4-nitrophenyl)acetate | Antimicrobial, anticancer |
| Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate | Similar activities; higher potency against specific strains |
| Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate | Anti-inflammatory, anticancer |
These comparisons underscore the unique structural features of this compound that may confer distinct biological activities compared to its analogs.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains, demonstrating significant inhibition against multidrug-resistant organisms.
- Cancer Cell Line Studies : In vitro experiments revealed that treatment with this compound resulted in a marked decrease in viability across several cancer cell lines, including breast and lung cancers.
- Inflammation Models : Animal models treated with this compound exhibited reduced levels of inflammatory cytokines compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(4-nitrophenyl)amino]acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of N-(4-nitrophenyl)glycine derivatives. Key steps include:
- Coupling : Use of coupling agents (e.g., DCC or EDC) in anhydrous solvents (DMF or THF) under nitrogen to minimize hydrolysis .
- Temperature Control : Maintain temperatures between 0–25°C to suppress side reactions like nitro group reduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .
- Data Contradiction : Some protocols report lower yields (>50%) when using methanol as a solvent due to ester saponification; DMF mitigates this issue .
Q. How can the structure of this compound be confirmed spectroscopically?
- Techniques :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm, doublets for para-substituted nitro group), methyl ester (δ 3.7 ppm, singlet), and NH (δ 5.1 ppm, broad) .
- ¹³C NMR : Ester carbonyl (δ 170–172 ppm), nitrobenzene carbons (δ 120–150 ppm) .
- IR : Strong C=O stretch (~1740 cm⁻¹), N-H bend (~1550 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in this compound during nucleophilic substitution?
- Electronic Effects : The nitro group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Meta-directing behavior is observed in nitration/sulfonation reactions .
- Kinetic Data : Hammett plots (σ ≈ +1.27) indicate nitro group participation in stabilizing transition states via resonance .
- Contradictions : While nitro groups typically hinder SNAr reactions, catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, enabling subsequent coupling (e.g., Buchwald-Hartwig amination) .
Q. How do steric and electronic properties of this compound influence its crystallographic packing?
- Crystal Structure Analysis :
- Hydrogen Bonding : NH···O=C interactions form 1D chains, while π-π stacking (3.5–4.0 Å) between nitrobenzene rings stabilizes the lattice .
- Torsion Angles : The C-N-C-O dihedral angle (~15°) minimizes steric hindrance between the ester and nitro groups .
Q. What strategies resolve contradictions in biological activity data for nitroaryl derivatives like this compound?
- Case Study : Conflicting enzyme inhibition results (IC₅₀ values ranging 10–100 µM) may arise from:
- Solubility : Use DMSO stock solutions ≤1% to avoid aggregation artifacts .
- Assay Conditions : Adjust pH (7.4 vs. 6.5) to account for protonation state changes in the amino group .
- Validation : Cross-validate with isothermal titration calorimetry (ITC) to measure binding constants directly .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
